

dealing with tissue shrinkage after biocytin processing

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Technical Support Center: Biocytin Processing

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding tissue shrinkage following **biocytin** processing. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to mitigate and manage this common histological artifact.

Troubleshooting Guide

This guide addresses specific issues that can arise during **biocytin** processing, leading to tissue shrinkage.

Question: My tissue has significantly shrunken after the dehydration step. What could be the cause and how can I fix it?

Answer: Rapid or incomplete dehydration is a primary cause of tissue shrinkage. Tissues can shrink by 20% or more during processing.[1] To address this, a gradual and complete dehydration process is crucial.

- Immediate Action: If you notice shrinkage after dehydration, it may be possible to rehydrate the tissue with distilled water before proceeding with clearing and embedding.[2] However, prevention is the better approach.
- Preventative Measures:

Troubleshooting & Optimization





- Use a Gradual Ethanol Series: Instead of transferring tissue directly from an aqueous solution to a high concentration of ethanol, use a graded series.[3][4] A typical series would be 50% (for delicate tissues), 70%, 90%, and finally 100% ethanol.[1][3]
- Ensure Adequate Dehydration Time: Allow sufficient time for the tissue to equilibrate at each ethanol concentration. For small specimens (less than 0.3 cm in diameter), 15-45 minutes per step may be sufficient.[1][5] Larger or denser tissues will require longer incubation times.[1][6]
- Multiple Changes of Absolute Ethanol: Use multiple baths of 100% ethanol to ensure all water is removed before clearing.[3]

Question: I observe significant distortion and uneven shrinkage in my brain slices after **biocytin** labeling and embedding. How can I achieve more uniform results?

Answer: Tissue distortion, including non-linear shrinkage, is a known issue, particularly with viscous embedding media. The choice of fixative and embedding medium can significantly impact the uniformity of tissue preservation.

Optimize Fixation:

- Hyperosmolar fixatives or prolonged fixation times can contribute to shrinkage.[2]
 Whenever possible, opt for isotonic fixatives and adhere to recommended fixation durations.[2] For instance, fixation for 6 to 24 hours is a common recommendation.[1]
- Different fixatives can cause varying degrees of shrinkage. For example, one study on murine brains found that a zinc-based fixative resulted in significantly less shrinkage (33.5%) compared to paraformaldehyde (PFA) (60.2%) or neutral buffered formalin (NBF) (58.6%).[7][8]

Embedding Medium Selection:

 A detailed protocol by Marx et al. (2012) suggests using Eukitt as an embedding medium to avoid the distortion often seen with more viscous media like Moviol.[9][10] This can help preserve cytoarchitectural features without the need for additional staining.[9][10]



• Correction Factors: For precise morphological reconstructions, it may be necessary to apply correction factors to account for shrinkage in all spatial dimensions.[9][10]

Question: My tissue sections appear brittle and have a "parched earth" artifact. What causes this and how can I prevent it?

Answer: A "parched earth" appearance is typically a sign of over-dehydration, where both bound and unbound water have been removed from the tissue.[11] This can be caused by excessive time in dehydrating agents or the use of excessive heat during processing.[1][11]

- Control Processing Times and Temperatures: Carefully monitor and control the duration your tissue spends in each solution and avoid excessive heat during infiltration with the embedding medium (e.g., temperatures above 60°C for paraffin wax).[1][11]
- Rehydration as a Corrective Measure: For tissues that have already dried out or become
 excessively hard, a formol-glycerol solution can be used as a softening agent before
 reprocessing.[12][13]

Frequently Asked Questions (FAQs)

What are the main stages of **biocytin** processing where tissue shrinkage occurs?

Tissue shrinkage is a multi-factorial issue that can occur at several stages of histological processing:

- Fixation: The choice of fixative and the duration of fixation can cause tissues to shrink.[2]
 Formalin, for example, creates cross-links between proteins which can lead to cellular shrinkage.[14]
- Dehydration: This is often the stage where the most significant shrinkage occurs.[15] The rapid removal of water by alcohols of increasing concentration can cause distortion and a reduction in tissue volume.[1][4][6]
- Clearing and Infiltration: The use of clearing agents like xylene and infiltration with embedding media such as paraffin wax can also contribute to further shrinkage, especially when combined with heat.[1][11]



How much shrinkage should I expect, and can it be quantified?

The amount of shrinkage can be substantial, with reports of tissues shrinking by 20% or more by the time they are embedded.[1] The exact percentage can vary depending on the tissue type, the fixative used, and the processing protocol.

Several studies have quantified tissue shrinkage. For example, one study on renal tumors reported a mean shrinkage of 12.1% between radiological measurements and post-resection measurements after fixation and processing.[14] Another study on various animal tissues found that skin samples shrank by an average of 20.75% when freely floating in formalin, while parenchymatous organs shrank by 16.92%.[15]

Can I correct for tissue shrinkage in my analysis?

Yes, for applications requiring high morphological accuracy, such as 3D neuronal reconstructions, it is possible to calculate and apply correction factors for tissue shrinkage in the x, y, and z dimensions.[9][10]

Is it possible to reprocess tissue that has been improperly processed and has shrunken?

In some cases, yes. If tissue is under-processed and has shrunken due to the evaporation of residual solvent, reprocessing may help.[16] For tissue that has dried out, rehydration in a formol-glycerol solution before reprocessing can improve the quality of the sections.[12][13] However, if the tissue is over-processed, for example, due to excessive heat, the damage may be irreversible.[16]

Quantitative Data on Tissue Shrinkage

The following tables summarize quantitative data on tissue shrinkage from various studies.

Table 1: Tissue Shrinkage with Different Fixatives in Murine Brain



Fixative	Mean Shrinkage (%)
Paraformaldehyde-lysine-periodate (PLP)	68.1%
Paraformaldehyde (PFA)	60.2%
Neutral Buffered Formalin (NBF)	58.6%
Zinc-based fixative	33.5%

Data from Weiger et al. (2017)[7][8]

Table 2: Average Tissue Shrinkage by Organ Type

Tissue Type	Fixation Method	Average Shrinkage (%)
Skin	Freely floating in formalin	20.75%
Skin	Fixed on cardboard	11.32%
Parenchymatous Organs	Formalin fixation	16.92%
Luminal Organs	Formalin fixation	14.35%

Data from a study on ewe cadavers.[15]

Experimental Protocols

Protocol 1: Gradual Dehydration to Minimize Shrinkage

This protocol is designed for routine processing of tissue with a thickness of up to 0.3 cm.[5]

- Initial Wash: Wash the fixed tissue in water for 1-2 minutes.[5]
- Graded Ethanol Series: Immerse the tissue in the following ethanol solutions for the specified durations:
 - 70% Ethanol: 15 minutes[5]
 - 80% Ethanol: 3 hours (for larger tissues)[5]



- 90% Ethanol: 15 minutes[5]
- 95% Ethanol: 2 hours, followed by a second change for 1 hour (for larger tissues)[5]
- 100% Ethanol: Three changes of 15, 30, and 45 minutes respectively.
- Clearing: Proceed with your standard clearing protocol (e.g., with xylene).
- Infiltration and Embedding: Infiltrate with your chosen embedding medium, avoiding excessive heat.

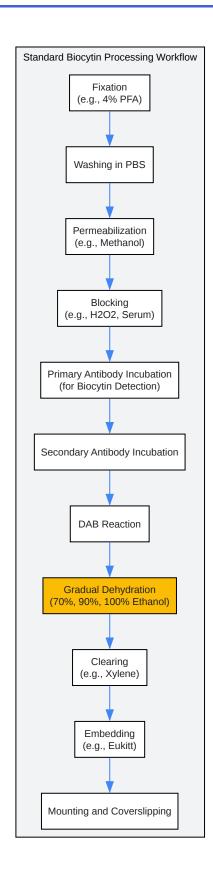
Protocol 2: Rehydration of Dried or Shrunken Tissue

This protocol can be used to soften and recover tissue that has dried out.[12]

- Prepare Formol-Glycerol Solution:
 - Stock Solution: 10 ml formaldehyde, 2 gm sodium acetate, 90 ml tap water.
 - Working Solution: 10 ml glycerol added to 90 ml of the stock solution.
- Incubation: Place the dried or shrunken tissue in the formol-glycerol working solution for 5 to 10 hours. The duration is not critical, as extended exposure is not harmful.
- Reprocessing: After incubation, return the tissue to the tissue processor at the dehydration stage of your protocol.

Visualized Workflows

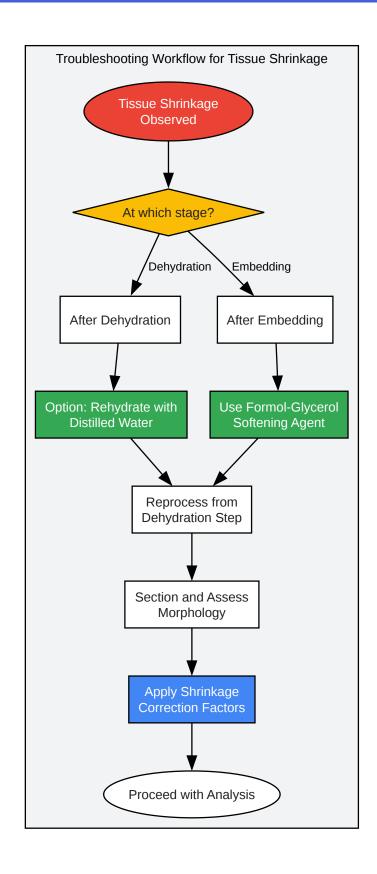




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Caption: A standard workflow for **biocytin** processing emphasizing gradual dehydration.





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Caption: A logical workflow for troubleshooting and correcting tissue shrinkage.



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